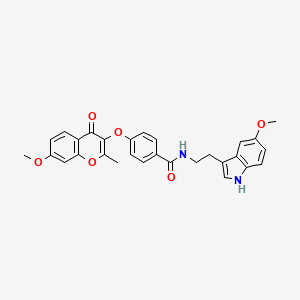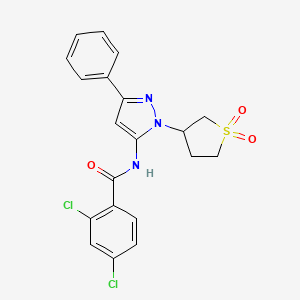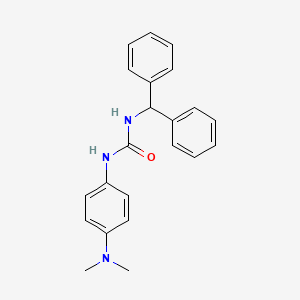![molecular formula C17H11N5O3 B12211252 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B12211252.png)
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of oxadiazole, pyridine, and imidazole rings
Preparation Methods
The synthesis of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.
Pyridine ring incorporation: The oxadiazole derivative is then reacted with a pyridine derivative under suitable conditions to form the desired pyridine-oxadiazole intermediate.
Imidazole ring formation: The final step involves the formation of the imidazole ring by reacting the pyridine-oxadiazole intermediate with an appropriate imidazole precursor.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-infective agent, with studies showing activity against bacterial and viral pathogens.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities
Mechanism of Action
The mechanism of action of 1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial enzymes or the disruption of viral replication processes .
Comparison with Similar Compounds
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid: This compound shares the oxadiazole ring but differs in the attached functional groups and overall structure.
1,3,4-oxadiazole derivatives: These compounds have similar core structures but vary in their substituents, leading to different chemical and biological properties
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H11N5O3 |
|---|---|
Molecular Weight |
333.30 g/mol |
IUPAC Name |
1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C17H11N5O3/c23-17(24)13-9-22(10-19-13)15-12(7-4-8-18-15)16-20-14(21-25-16)11-5-2-1-3-6-11/h1-10H,(H,23,24) |
InChI Key |
LTZVEOROTAYFEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4C=C(N=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)-](/img/structure/B12211190.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B12211197.png)
![N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B12211199.png)



![N-[5-(methylethyl)(1,3,4-thiadiazol-2-yl)]{1-[(4-methylphenyl)sulfonyl]pyrroli din-2-yl}carboxamide](/img/structure/B12211218.png)



![5-[(2-chlorophenoxy)methyl]-N-[(2-hydroxyquinolin-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B12211247.png)
![1-(3-{3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}benzenesulfonyl)pyrrolidine](/img/structure/B12211250.png)
![8-(4-benzylpiperidin-1-yl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B12211257.png)
![N-[6-(trifluoromethyl)pyridin-3-yl]thiourea](/img/structure/B12211258.png)
